molecular formula C21H26N2O2 B12183472 1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide

1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide

Cat. No.: B12183472
M. Wt: 338.4 g/mol
InChI Key: YFXDOBSMBVYCHN-UHFFFAOYSA-N
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Description

1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of diphenylmethylamine with 3-methoxypropylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with azetidine-3-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions often occur in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. Studies have shown that it can interact with specific biological targets, making it a candidate for drug development.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a promising compound for pharmaceutical research.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(diphenylmethyl)-N-(3-methoxypropyl)-4-piperidinamine: Similar structure but with a piperidine ring instead of an azetidine ring.

    (diphenylmethyl)(3-methoxypropyl)amine: Lacks the azetidinecarboxamide moiety, making it less versatile in certain applications.

Uniqueness

1-(diphenylmethyl)-N-(3-methoxypropyl)-3-azetidinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its azetidine ring provides additional stability and reactivity compared to similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-benzhydryl-N-(3-methoxypropyl)azetidine-3-carboxamide

InChI

InChI=1S/C21H26N2O2/c1-25-14-8-13-22-21(24)19-15-23(16-19)20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,22,24)

InChI Key

YFXDOBSMBVYCHN-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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